Cas no 865-47-4 (Potassium t-Butoxide)

Potassium t-Butoxide (KOtBu) is a strong, non-nucleophilic base commonly used in organic synthesis. Its sterically hindered tert-butoxide group enhances selectivity in deprotonation and elimination reactions, making it valuable for applications such as alkene formation, ester condensations, and metal-halogen exchange. The compound is typically supplied as a white crystalline solid or as a solution in organic solvents like THF or DMF. Its high basicity and low nucleophilicity minimize side reactions, improving yield and purity in sensitive transformations. Potassium t-Butoxide is moisture-sensitive and requires handling under inert conditions. It is widely employed in pharmaceutical, agrochemical, and materials research due to its reliability and efficiency in base-promoted processes.
Potassium t-Butoxide structure
Potassium t-Butoxide structure
Product Name:Potassium t-Butoxide
CAS No:865-47-4
MF:C4H10KO
MW:113.219902515411
MDL:MFCD00012162
CID:40079
PubChem ID:23665647
Update Time:2025-10-20

Potassium t-Butoxide Chemical and Physical Properties

Names and Identifiers

    • KTB
    • Potassium tert-Butoxide
    • POTASSIUM t-BUTOXIDE
    • Potassium tert-butanolate
    • Potassium tert-butoxide, 1.8 M solution in THF, SpcSeal
    • Potassium tert-butylate 1M in THF
    • potassium,2-methylpropan-2-olate
    • 2-methyl-2-propanopotassiumsalt
    • 2-Propanol,2-methyl-,potassiumsalt
    • Potassium tert-butoxide, 1M solution in tert-butanol, AcroSeal
    • Potassium tert-butoxide, in isobutanol
    • Potassium tert-butoxide, in isopropanol
    • Potassium tert-butoxide, in t-butanol
    • Potassium tert-butoxide, in tetrahydrofuran
    • Potassium Tertiary Butoxide
    • potassium-butoxide
    • Tert-butylalcohol,potassiumderivative
    • Potassium tert-butylate
    • Potassium-2-methylpropan-2-olate solution
    • potassium 2-methylpropan-2-olate
    • potassium tert butoxide
    • potassium-tert-butoxide
    • 2-Methyl-2-propanol, potassium salt
    • KOtBu
    • potassium-t-butoxide
    • t-BuOK
    • Potassiumtert-butoxide
    • potassium t-butanolate
    • VR838VHE0V
    • potassium 2-methyl-2-propanolate
    • potassium tertbutoxide
    • 2-Propanol, 2-methyl-, potassium salt (1:1)
    • potassium tert.butoxide
    • potassium tert.-butoxide
    • potassium
    • Potassium tert-butoxide solution
    • 2-Propanol, 2-methyl-, potassium salt (9CI)
    • Potassium tert-butoxide (6CI)
    • tert-Butyl alcohol, potassium salt (8CI)
    • 2-Methyl-2-propanol potassium salt
    • Potassium 1,1-dimethylethoxide
    • Potassium tert-butanol
    • tert-Butanol potassium salt
    • tert-Butoxypotassium
    • Potassium tert-butoxide,99%
    • POTASSIUM t-BUTOXIDE, 1M in tetrahydrofuran (12-14 wgt%)
    • POTASSIUM t-BUTOXIDE, 1.6M in tetrahydrofuran (19-20 wgt%)
    • Potassium t-Butoxide
    • MDL: MFCD00012162
    • Inchi: 1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;
    • InChI Key: XAEBTCPOZVEMHR-UHFFFAOYSA-N
    • SMILES: [K].OC(C)(C)C
    • BRN: 3556712

Computed Properties

  • Exact Mass: 112.02900
  • Monoisotopic Mass: 112.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 29
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.1

Experimental Properties

  • Color/Form: White powder
  • Density: 0.902 g/mL at 25 °C
  • Melting Point: 256-258 °C (dec.) (lit.)
  • Boiling Point: 275 ºC
  • Flash Point: Fahrenheit: -2.2 ° f
    Celsius: -19 ° c
  • PH: 13 (5g/l, H2O, 20℃)Hydrolysis
  • Solubility: Soluble in hexane, toluene, diethyl ether and terahydrofuran.
  • Water Partition Coefficient: React
  • Stability/Shelf Life: Stable, but reacts violently with water and acids, possibly leading to fire. Incompatible with water, acids, halogenated hydrocarbons, alcohols, strong oxidizing agents, ketones, carbon dioxide.
  • PSA: 23.06000
  • LogP: 1.21540
  • Vapor Pressure: 1 mmHg ( 220 °C)
  • Sensitiveness: Moisture Sensitive
  • Color/Form: 1.0 M in THF
  • Solubility: When reacting with water, the solubility in each 100 g solvent at 25~26 OC is as follows

Potassium t-Butoxide Security Information

Potassium t-Butoxide Customs Data

  • HS CODE:29051900
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

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Potassium t-Butoxide Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.1 -
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Oxalyl chloride
2.1 -
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 -
2.1 Catalysts: Acetamide
Reference
Structural modifications of the potassium channel activator cromakalim: the C-3 position
Buckle, Derek R.; et al, Journal of the Chemical Society, 1991, (1), 63-72

Production Method 7

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Catalysts: Oxalyl chloride
3.1 -
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium ;  50 °C
Reference
A practical synthesis of (Z)- and (E)-8-dodecene-1-yl acetate, components of Lepidoptera insect sex pheromones
Ciotlaus, Irina; et al, Revista de Chimie (Bucharest, 2017, 68(1), 157-162

Production Method 9

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water
Reference
Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids
Wang, Pengfei; et al, Organic Letters, 2015, 17(9), 2114-2117

Production Method 10

Reaction Conditions
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 11

Reaction Conditions
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 12

Reaction Conditions
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 13

Reaction Conditions
1.1 Catalysts: Acetamide
Reference
Structural modifications of the potassium channel activator cromakalim: the C-3 position
Buckle, Derek R.; et al, Journal of the Chemical Society, 1991, (1), 63-72

Production Method 14

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 -
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 15

Reaction Conditions
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 -
3.1 -
4.1 -
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 17

Reaction Conditions
1.1 -
2.1 Solvents: Ethanol
3.1 Catalysts: Oxalyl chloride
4.1 -
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Methanol
2.1 -
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 -
Reference
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Potassium t-Butoxide Raw materials

Potassium t-Butoxide Preparation Products

Potassium t-Butoxide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Potassium t-Butoxide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Potassium t-Butoxide

Potassium t-Butoxide: A Comprehensive Overview

Potassium t-Butoxide, also known as t-BuOK (with CAS No. 865-47-4), is a highly versatile and widely used organoalkaline compound in the field of organic chemistry. This compound is the potassium salt of tert-butanol, and it is renowned for its strong basicity and nucleophilic properties. Potassium t-Butoxide is commonly employed as a base in various organic reactions, particularly in alkylation, elimination, and substitution reactions. Its ability to deprotonate weak acids and activate carbonyl compounds makes it an essential reagent in many synthetic processes.

Recent advancements in chemical synthesis have further highlighted the importance of t-BuOK in modern organic chemistry. Researchers have explored its role in asymmetric synthesis, where it has been used to induce high enantioselectivity in certain reactions. For instance, studies have demonstrated its effectiveness in the preparation of chiral building blocks, which are critical for drug discovery and development. The use of Potassium t-Butoxide in such contexts underscores its adaptability and significance in cutting-edge chemical research.

One of the key advantages of t-BuOK lies in its ability to function as both a base and a nucleophile. This dual functionality allows it to participate in a wide range of reactions, including the formation of epoxides, the opening of epoxides, and the deprotonation of acidic hydrogens such as those found in alcohols, amines, and carboxylic acids. Its strong basicity also makes it an excellent choice for deprotonating weak acids under mild conditions, which is particularly useful in sensitive or complex reaction systems.

The synthesis of Potassium t-Butoxide typically involves the neutralization of tert-butanol with potassium hydroxide (KOH). This reaction is straightforward and can be carried out under reflux conditions to ensure complete conversion. The resulting product is a white crystalline solid that is highly soluble in polar aprotic solvents such as THF (tetrahydrofuran) and DMF (dimethylformamide). Its solubility properties make it convenient for use in various organic solvents, facilitating its application in both laboratory settings and industrial processes.

In terms of applications, t-BuOK finds extensive use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. For example, it has been employed in the preparation of β-lactam antibiotics, where it plays a crucial role in cyclization reactions. Additionally, its use in the synthesis of esters and ethers has been well-documented, showcasing its versatility across different chemical transformations.

Recent studies have also explored the use of Potassium t-Butoxide in sustainable chemical processes. Researchers have investigated its role in catalytic cycles aimed at reducing waste generation and improving atom economy. For instance, its application in tandem catalysis systems has shown promise for achieving multi-step transformations with minimal byproducts. Such developments align with the growing emphasis on green chemistry principles within the scientific community.

Despite its widespread use, handling t-BuOK requires careful consideration due to its strong basicity. It can cause skin irritation or burns upon prolonged exposure, necessitating appropriate protective measures such as gloves and goggles during handling. Storage should be done under dry conditions to prevent moisture absorption, which can lead to degradation or reduced activity.

In conclusion, Potassium t-Butoxide remains an indispensable reagent in organic chemistry due to its unique properties and wide-ranging applications. Its role as both a base and a nucleophile continues to make it a valuable tool for chemists across various disciplines. As research progresses, new applications for t-BuOK are likely to emerge, further cementing its position as a cornerstone reagent in modern chemical synthesis.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:865-47-4)Potassium tert-butoxide
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Shandong Jing Kun Chemical Co.,Ltd.
(CAS:865-47-4)Potassium tert-butoxide
C0009;C00069
Purity:98%/99%
Quantity:25kg/25kg
Price ($):Inquiry/Inquiry
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